2-Amino-3,3,3-trifluoropropan-1-ol

Beschreibung

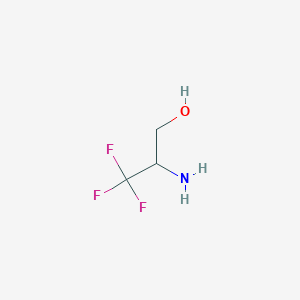

Structure

3D Structure

Eigenschaften

IUPAC Name |

2-amino-3,3,3-trifluoropropan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H6F3NO/c4-3(5,6)2(7)1-8/h2,8H,1,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SGTSVIYDHWMNGL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(F)(F)F)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H6F3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

129.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Introduction: The Strategic Importance of Trifluoromethylated Amino Alcohols

An In-depth Technical Guide to the Synthesis of 2-Amino-3,3,3-trifluoropropan-1-ol

The incorporation of fluorine into organic molecules is a cornerstone of modern drug discovery, imparting profound effects on metabolic stability, lipophilicity, and binding affinity. Within this chemical space, chiral 1,2-amino alcohols containing a trifluoromethyl (CF₃) group represent a privileged scaffold. This compound, also known as 3,3,3-trifluoroalaninol, is a key building block in this class. Its enantiomers are critical for synthesizing proteolytically stable peptide mimics, enzyme inhibitors, and other biologically active compounds.[1][2] For instance, (R)-2-Amino-3,3,3-trifluoro-1-propanol is a precursor for enantiomerically enriched (R)-3,3,3-trifluoroalanine and compounds for treating diabetes and obesity.[1]

This guide provides an in-depth analysis of the principal synthetic strategies for accessing this compound, tailored for researchers and drug development professionals. We will move beyond mere procedural descriptions to explore the mechanistic rationale, stereochemical control, and practical considerations that underpin each synthetic design.

Strategic Overview: Convergent Pathways to a Fluorinated Scaffold

The synthesis of this compound can be approached from several distinct strategic directions. The choice of route is often dictated by the desired stereochemistry, scale, and the availability of starting materials. The primary methodologies involve either the construction of the C-C backbone while introducing the functional groups or the modification of a pre-existing chiral template.

Caption: Major synthetic pathways to this compound.

Methodology 1: Reduction of α-Aminoalkyl Trifluoromethyl Ketones

This is arguably one of the most robust and widely utilized methods, leveraging the vast chiral pool of natural and unnatural α-amino acids. The strategy relies on converting a readily available N-protected α-amino acid into the corresponding α-aminoalkyl trifluoromethyl ketone, which is then reduced to the target amino alcohol.[3][4]

Causality and Experimental Rationale

The key advantage here is stereochemical control. The chirality at the α-carbon (C2 of the final product) is set by the starting amino acid. The subsequent reduction of the ketone creates the second stereocenter at the β-carbon (C1 of the final product).

-

Ketone Formation via Dakin-West Reaction: The Dakin-West reaction is a classic transformation that converts an α-amino acid into an α-acetamido ketone by treatment with an acid anhydride (like trifluoroacetic anhydride, TFAA) in the presence of a base (like pyridine).[3][4] The use of TFAA is particularly effective for directly installing the trifluoromethyl ketone moiety. The mechanism involves the formation of an oxazolone intermediate, which then undergoes acylation and rearrangement.

-

Ketone Reduction: The reduction of the trifluoromethyl ketone to the alcohol is the critical step for establishing the final structure. The strong electron-withdrawing nature of the CF₃ group makes the carbonyl carbon highly electrophilic and thus readily reducible by common hydride reagents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄). Diastereoselectivity can be achieved by using bulky reducing agents or through substrate control if a chiral auxiliary is present on the nitrogen atom.

Experimental Protocol: Synthesis of N-Boc-(S)-2-amino-3,3,3-trifluoropropan-1-ol

This protocol outlines a representative two-step procedure starting from N-Boc-(L)-Alanine.

Caption: Workflow for the synthesis via the α-amino ketone reduction route.

Part A: Synthesis of N-Boc-(S)-3-amino-4,4,4-trifluoro-2-butanone

-

Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, nitrogen inlet, and a dropping funnel, add N-Boc-(L)-Alanine (1.0 eq) and anhydrous pyridine (5.0 eq).

-

Cooling: Cool the flask to 0 °C in an ice-water bath.

-

Reagent Addition: Add trifluoroacetic anhydride (TFAA, 2.5 eq) dropwise via the dropping funnel over 30 minutes, ensuring the internal temperature does not exceed 10 °C.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 12-16 hours. Monitor the reaction by TLC or LC-MS.

-

Work-up: Carefully pour the reaction mixture into ice-cold 1 M HCl solution. Extract the aqueous layer with ethyl acetate (3 x volumes).

-

Purification: Combine the organic layers, wash with saturated sodium bicarbonate solution, then brine. Dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude ketone is purified by flash column chromatography (silica gel, hexanes/ethyl acetate gradient).

Part B: Reduction to N-Boc-(S)-2-amino-3,3,3-trifluoropropan-1-ol

-

Setup: Dissolve the purified ketone from Part A (1.0 eq) in methanol in a round-bottom flask and cool to 0 °C.

-

Reagent Addition: Add sodium borohydride (NaBH₄, 1.5 eq) portion-wise over 20 minutes. Vigorous gas evolution will be observed.

-

Reaction: Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 3 hours.

-

Quenching: Cool the mixture back to 0 °C and slowly add acetone to quench the excess NaBH₄. Follow this by careful addition of 1 M HCl to neutralize the solution.

-

Work-up: Remove the methanol under reduced pressure. Extract the resulting aqueous residue with ethyl acetate (3 x volumes).

-

Purification: Combine the organic layers, dry over Na₂SO₄, filter, and concentrate. The resulting diastereomeric mixture of alcohols can be separated by careful flash column chromatography to yield the desired syn and anti products.

Methodology 2: Nucleophilic Trifluoromethylation of α-Amino Aldehydes

This approach constructs the C-C bond between the trifluoromethyl group and the amino alcohol backbone. It relies on the addition of a trifluoromethyl nucleophile to an N-protected α-amino aldehyde.[3]

Causality and Experimental Rationale

The success of this method hinges on the choice of the trifluoromethylating agent and the control of diastereoselectivity during the addition step.

-

The Ruppert-Prakash Reagent: The most common source of a nucleophilic CF₃ group is (trifluoromethyl)trimethylsilane (TMSCF₃), known as the Ruppert-Prakash reagent.[5][6][7] It is a stable, easy-to-handle liquid that requires a nucleophilic initiator, such as a fluoride source (e.g., CsF, TBAF), to generate the active trifluoromethyl anion.

-

Stereochemical Control: The aldehyde substrate, derived from an amino acid, possesses a stereocenter adjacent to the carbonyl group. The stereochemical outcome of the nucleophilic addition is governed by established models like Felkin-Anh or chelation control. By protecting the amine with a bulky group (e.g., Boc, Cbz) and using non-chelating conditions, the reaction typically proceeds via the Felkin-Anh model to favor the anti diastereomer. Conversely, using a protecting group capable of chelation with a Lewis acid can favor the syn isomer.

Data Summary: Diastereoselectivity in Trifluoromethylation

| N-Protecting Group | Lewis Acid | Dominant Diastereomer | Typical d.r. | Rationale |

| Boc | None | anti | 85:15 - 95:5 | Felkin-Anh model |

| Dibenzyl (Bn₂) | TiCl₄ | syn | >90:10 | Chelation Control |

| Cbz | None | anti | ~90:10 | Felkin-Anh model |

Note: Diastereomeric ratios (d.r.) are representative and can vary with substrate and exact conditions.

Methodology 3: Ring-Opening of Trifluoromethyl-Substituted Epoxides

The synthesis of vicinal amino alcohols via the ring-opening of epoxides is a classic and powerful strategy.[8] Applying this to the fluorinated target involves reacting a 1,1,1-trifluoro-2,3-epoxypropane with a nitrogen nucleophile.

Causality and Experimental Rationale

This method is attractive due to its atom economy and the direct installation of the amine and alcohol functionalities with defined stereochemistry.

-

Epoxide Opening: The epoxide ring is opened by a nitrogen nucleophile, such as sodium azide (NaN₃) followed by reduction, or directly with ammonia or a protected amine.

-

Regioselectivity: The key challenge is controlling regioselectivity. The CF₃ group is strongly electron-withdrawing, which can influence the site of nucleophilic attack. Under neutral or basic conditions (S_N2 mechanism), the nucleophile typically attacks the less sterically hindered carbon (C3), which is not the desired outcome for producing this compound. However, under acidic conditions, the reaction can proceed with attack at the more substituted carbon (C2), leading to the correct constitutional isomer. The choice of nucleophile and reaction conditions is therefore critical to achieving the desired regiochemistry.

Conclusion and Future Outlook

The synthesis of this compound is a well-established field with several reliable and scalable routes available to researchers. The choice of method is a strategic decision based on the desired stereoisomer, available starting materials, and required scale. The reduction of α-amino ketones derived from the chiral pool offers excellent control over the C2 stereocenter, while nucleophilic trifluoromethylation provides a flexible platform for building the carbon skeleton.

Future advancements will likely focus on developing more efficient and highly stereoselective catalytic methods. Asymmetric hydrogenation of trifluoromethyl ketones and biocatalytic approaches using engineered enzymes hold significant promise for producing single enantiomers with high purity and yield, further enabling the exploration of these valuable building blocks in drug discovery and development.[8][9]

References

-

Enantioselective synthesis of vicinal amino alcohols promoted by fluorine-containing counteranions - PMC. (n.d.). PubMed Central. [Link]

-

Stereodivergent entry to β-branched β-trifluoromethyl α-amino acid derivatives by sequential catalytic asymmetric reactions - PMC. (n.d.). National Institutes of Health. [Link]

-

Mlostoń, G., & Heimgartner, H. (n.d.). Synthesis of β-amino-α-trifluoromethyl alcohols and their applications in organic synthesis. [Link]

-

Synthesis of β-amino-α-trifluoromethyl alcohols and their applications in organic synthesis. (n.d.). [Link]

-

Weygand, F., Steglich, W., & Fraunberger, F. (1967). A simple synthesis of 3,3,3-trifluoroalanine. Angewandte Chemie International Edition in English, 6(9), 808. [Link]

-

Asymmetric α-Fluoroalkyl-α-Amino Acids: Recent Advances in Their Synthesis and Applications - PMC. (n.d.). National Institutes of Health. [Link]

-

Nieto-Domínguez, M., Sako, A., Enemark-Rasmussen, K., et al. (n.d.). Enzymatic synthesis of mono- and trifluorinated alanine enantiomers expands the scope of fluorine biocatalysis. DTU Research Database. [Link]

-

Synthesis of Trifluoromethylated Monoterpene Amino Alcohols - PMC. (n.d.). National Institutes of Health. [Link]

-

A Convenient Synthesis of 3,3,3-Trifluoroalanine Derivatives. (n.d.). ResearchGate. [Link]

-

Synthesis of (S)-α-ethynyl 3,3,3-trifluoro alanine ethyl ester 102. (n.d.). ResearchGate. [Link]

-

Rolland, M., Vo-Thanh, G., & Gillaizeau, I. (2022). Asymmetric α-Fluoroalkyl-α-Amino Acids: Recent Advances in Their Synthesis and Applications. Molecules, 27(14), 4539. [Link]

-

Sosnovskikh, V. Y., Usachev, B. I., & Kutchin, A. V. (2020). Synthesis of Trifluoromethylated Monoterpene Amino Alcohols. Molecules, 25(17), 3986. [Link]

-

Reactions of α-Imino Ketones Derived from Arylglyoxals with (Trifluoromethyl)trimethylsilane; a New Route to β-Amino-α-trifluoromethyl Alcohols. (n.d.). ResearchGate. [Link]

-

Asymmetric Synthesis of Chiral Trifluoromethyl Containing Heterocyclic Amino Acids. (n.d.). Sci-Hub. [Link]

-

Ho, D. B., Gargaro, S., Klake, R. K., & Sieber, J. D. (2021). Synthesis of 1,2-Aminoalcohols through Enantioselective Aminoallylation of Ketones by Cu-Catalyzed Reductive Coupling. Organic Letters, 23(16), 6463–6468. [Link]

-

(2S)-2-amino-3,3,3-trifluoropropan-1-ol. (n.d.). PubChem. [Link]

-

Dydio, P., & Arnold, F. H. (2019). Enantioselective Synthesis of α-Trifluoromethyl Amines via Biocatalytic N–H Bond Insertion with Acceptor-Acceptor Carbene Donors. ACS Catalysis, 9(2), 1747–1752. [Link]

-

Denton, J. R., Sukumaran, D., & Davies, H. M. L. (2007). Enantioselective Synthesis of Trifluoromethyl-Substituted Cyclopropanes. Organic Letters, 9(14), 2625–2628. [Link]

Sources

- 1. (R)-2-AMino-3,3,3-trifluoro-1-propanol CAS#: 174075-83-3 [m.chemicalbook.com]

- 2. Enantioselective Synthesis of α-Trifluoromethyl Amines via Biocatalytic N–H Bond Insertion with Acceptor-Acceptor Carbene Donors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis of β-amino-α-trifluoromethyl alcohols and their applications in organic synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. DSpace-CRIS [zora.uzh.ch]

- 5. Synthesis of Trifluoromethylated Monoterpene Amino Alcohols - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis of Trifluoromethylated Monoterpene Amino Alcohols [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. Enantioselective synthesis of vicinal amino alcohols promoted by fluorine-containing counteranions - PMC [pmc.ncbi.nlm.nih.gov]

- 9. orbit.dtu.dk [orbit.dtu.dk]

Introduction: The Strategic Importance of 3,3,3-Trifluoro-alaninol

An In-depth Technical Guide to the Physicochemical Properties of 2-Amino-3,3,3-trifluoropropan-1-ol

This compound, colloquially known as 3,3,3-trifluoro-alaninol, represents a class of chiral building blocks that have garnered significant attention in modern medicinal chemistry and drug development. The strategic incorporation of fluorine into organic molecules is a well-established method for modulating a compound's pharmacological profile.[1] Fluorine's unique properties—high electronegativity, small atomic radius, and the strength of the carbon-fluorine bond—can profoundly enhance metabolic stability, binding affinity, and bioavailability.[2]

This guide provides an in-depth examination of the core physicochemical properties of this compound. It is designed for researchers, scientists, and drug development professionals, offering not just data, but also the underlying scientific rationale and field-proven experimental protocols for its characterization. Understanding these fundamental properties is critical for its effective use in the synthesis of novel therapeutics, particularly in areas such as diabetes and obesity treatment.[3]

Molecular Identity and Structural Characteristics

The molecule's structure is foundational to its chemical behavior. It consists of a three-carbon backbone featuring a primary amine at the C2 position and a primary alcohol at the C1 position. The C2 carbon is a chiral center, leading to (R) and (S) enantiomers. The defining feature is the trifluoromethyl group at the C3 position, which dramatically influences the molecule's electronic properties and steric profile.

Caption: Experimental workflow for pKa determination via potentiometric titration.

Applications in Research and Drug Development

The utility of this compound extends from its role as a versatile synthetic intermediate to its application in creating advanced materials.

-

Pharmaceutical Innovation: As a fluorinated building block, it is invaluable for synthesizing drug candidates with enhanced therapeutic properties. [4]The trifluoromethyl group can block sites of metabolism, increasing a drug's half-life. [1]Its introduction can also alter the pKa of nearby functional groups and increase lipophilicity, potentially improving cell membrane permeability and target binding.

-

Peptide Modification: Fluorine-containing amino acids are increasingly integrated into peptides to create more stable and potent therapeutics. [5]This compound serves as a precursor to 3,3,3-trifluoroalanine, which can be used to impart unique conformational constraints and metabolic stability to peptide drugs. [3]* Chiral Synthesis: The enantiomerically pure forms are critical for stereoselective synthesis, ensuring that only the desired, biologically active enantiomer of a final drug product is produced. [3]

Safety, Handling, and Storage

Proper handling is essential due to the compound's potential hazards. The data below pertains primarily to the hydrochloride salt, which is the common commercial form.

Table 3: GHS Hazard Information (Hydrochloride Salt)

| Hazard Class | Code | Statement |

|---|---|---|

| Acute Toxicity, Oral | H302 | Harmful if swallowed. |

| Skin Irritation | H315 | Causes skin irritation. |

| Eye Irritation | H319 | Causes serious eye irritation. |

| Specific Target Organ Toxicity | H335 | May cause respiratory irritation. |

Source:[6]

Handling Recommendations:

-

Personal Protective Equipment (PPE): Wear safety goggles, a lab coat, and chemical-resistant gloves. [7]Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or vapors. [8][7]* Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents. [9][10]* Spill Response: In case of a spill, avoid generating dust. Sweep up the solid material carefully and place it in a designated waste container.

Conclusion

This compound is more than a simple chemical reagent; it is a strategic tool for molecular design. Its unique combination of a chiral amino alcohol backbone and a trifluoromethyl group provides a powerful platform for developing next-generation pharmaceuticals with optimized properties. A thorough understanding of its physicochemical characteristics, supported by robust analytical and handling protocols, is the foundation for unlocking its full potential in the laboratory and beyond.

References

-

PubChem. (2S)-2-amino-3,3,3-trifluoropropan-1-ol. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. 3,3,3-Trifluoropropan-1-amine Hydrochloride: Properties, Applications, and Synthesis. [Link]

-

PubMed. Applications of fluorine-containing amino acids for drug design. [Link]

-

PubMed Central. Fluorine-a small magic bullet atom in the drug development. [Link]

-

ResearchGate. Utilization of fluorinated α-amino acids in small molecule drug design. [Link]

-

PubChem. 3-Amino-1,1,1-trifluoropropan-2-ol. [Link]

-

Medicines for All institute (M4ALL). PROCESS DEVELOPMENT REPORT. [Link]

Sources

- 1. Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. (R)-2-AMino-3,3,3-trifluoro-1-propanol CAS#: 174075-83-3 [m.chemicalbook.com]

- 4. nbinno.com [nbinno.com]

- 5. Applications of fluorine-containing amino acids for drug design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. This compound hydrochloride | 1196154-75-2 [sigmaaldrich.com]

- 7. echemi.com [echemi.com]

- 8. This compound hydrochloride 95% | CAS: 1196154-75-2 | AChemBlock [achemblock.com]

- 9. tcichemicals.com [tcichemicals.com]

- 10. fishersci.com [fishersci.com]

2-Amino-3,3,3-trifluoropropan-1-ol CAS number

Abstract

This technical guide provides a comprehensive overview of 2-amino-3,3,3-trifluoropropan-1-ol, a critical fluorinated building block for researchers, medicinal chemists, and drug development professionals. The strategic incorporation of a trifluoromethyl group into an amino alcohol scaffold imparts unique physicochemical properties that are highly sought after in modern pharmaceutical design. This document moves beyond a simple recitation of facts to explain the causality behind its synthesis, chiral separation, and application. We present detailed, field-proven protocols and workflows, grounded in authoritative references, to empower scientists in their research and development endeavors. The guide covers the compound's various chemical identities (including CAS numbers for its racemic and enantiopure forms), its strategic importance in medicinal chemistry, detailed synthetic and analytical methodologies, and essential safety protocols.

Chemical Identity and Physicochemical Properties

This compound, also known as 3,3,3-trifluoroalaninol, is a chiral amino alcohol. The presence of a stereocenter at the C2 position means it exists as two enantiomers, (R) and (S), in addition to its racemic form. This chirality is of paramount importance in drug development, as different enantiomers can exhibit vastly different pharmacological and toxicological profiles. Furthermore, the compound is often supplied as a hydrochloride salt to improve its stability and handling characteristics. A clear understanding of its various identifiers is crucial for accurate sourcing and documentation.

Table 1: Chemical Identifiers for this compound and its Variants

| Form | IUPAC Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| Racemate | (2RS)-2-Amino-3,3,3-trifluoropropan-1-ol | 162684-85-7 | C₃H₆F₃NO | 129.08 |

| (R)-Enantiomer | (2R)-2-Amino-3,3,3-trifluoropropan-1-ol | 174075-83-3 | C₃H₆F₃NO | 129.08[1][2] |

| (S)-Enantiomer | (2S)-2-Amino-3,3,3-trifluoropropan-1-ol | 561323-79-3 | C₃H₆F₃NO | 129.08[3] |

| Racemate HCl | (2RS)-2-Amino-3,3,3-trifluoropropan-1-ol hydrochloride | 1196154-75-2 | C₃H₇ClF₃NO | 165.54[4] |

Table 2: Physicochemical Properties of this compound (Racemate)

| Property | Value | Source |

| Physical Form | Solid | |

| Boiling Point | 244.9 ± 35.0 °C (Predicted) | N/A |

| Density | 1.3 ± 0.1 g/cm³ (Predicted) | N/A |

| Flash Point | 101.9 ± 25.9 °C (Predicted) | N/A |

| pKa | 12.57 ± 0.46 (Predicted) | N/A |

| LogP | -0.2 (Computed) | [3] |

| Storage Temp. | Room Temperature |

The Strategic Role in Medicinal Chemistry

The utility of this compound in drug design stems from the powerful influence of the trifluoromethyl (CF₃) group. The strategic "fluorine editing" of drug candidates is a prevalent and successful protocol in medicinal chemistry.[5]

-

Metabolic Stability: The C-F bond is exceptionally strong, and the CF₃ group is resistant to oxidative metabolism by cytochrome P450 enzymes. Replacing a metabolically labile group (e.g., a methyl or isopropyl group) with a CF₃ group can significantly enhance a drug's half-life and bioavailability.

-

Modulation of Basicity: The strong electron-withdrawing nature of the CF₃ group lowers the pKa of the adjacent amino group. This fine-tuning of basicity can be critical for optimizing a drug's solubility, membrane permeability, and binding affinity to its biological target.

-

Enhanced Binding Interactions: The CF₃ group can participate in unique, non-covalent interactions within a protein's binding pocket, including dipole-dipole interactions and weak hydrogen bonds, which can increase ligand-receptor binding affinity and selectivity.

-

Lipophilicity: Fluorination generally increases a molecule's lipophilicity, which can improve its ability to cross cellular membranes.

As a chiral building block, enantiomerically pure forms of this compound are used to synthesize more complex molecules where stereochemistry is critical for function. For example, (R)-2-amino-3,3,3-trifluoro-1-propanol is used in the preparation of biologically active compounds for the potential treatment of diabetes and obesity and serves as a precursor to enantiomerically enriched (R)-3,3,3-trifluoroalanine.[1]

Synthesis and Chiral Resolution

Synthetic Pathway: Reduction of 3,3,3-Trifluoroalanine Ester

A robust and common method for synthesizing amino alcohols is the reduction of the corresponding amino acid or its ester derivative. The direct reduction of an amino acid can be challenging due to the formation of amine-borane complexes, which consume large amounts of the reducing agent.[6] A more efficient strategy involves first protecting the amine and esterifying the carboxylic acid, followed by reduction of the ester.

The following protocol describes a plausible and efficient synthesis starting from N-Boc-3,3,3-trifluoroalanine methyl ester. The Boc (tert-butyloxycarbonyl) group is an ideal protecting group as it is stable to the reducing conditions and can be easily removed under acidic conditions.

Caption: Proposed synthetic workflow for this compound.

Step-by-Step Synthesis Protocol:

-

Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, add a solution of N-Boc-3,3,3-trifluoroalanine methyl ester (1.0 eq) in anhydrous tetrahydrofuran (THF, 10 mL per mmol of ester).

-

Cooling: Cool the solution to 0 °C in an ice-water bath.

-

Causality: The reduction of esters with hydrides like lithium aluminum hydride (LiAlH₄) is highly exothermic. Cooling the reaction prevents runaway reactions and minimizes side products.

-

-

Addition of Reducing Agent: Slowly add a solution of LiAlH₄ (1.5 eq) in THF to the stirred solution, ensuring the internal temperature does not exceed 5 °C.

-

Expertise: While sodium borohydride (NaBH₄) can be used, LiAlH₄ is a more potent reducing agent for esters. The excess is to ensure complete conversion. The slow addition is critical for safety and selectivity.

-

-

Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for 4-6 hours, or until TLC/LC-MS analysis indicates complete consumption of the starting material.

-

Quenching: Carefully quench the reaction by cooling it back to 0 °C and slowly adding water (X mL), followed by 15% aqueous NaOH (X mL), and then water again (3X mL), where X is the mass of LiAlH₄ used in grams. This sequence (Fieser workup) is designed to produce a granular, easily filterable precipitate of aluminum salts.

-

Trustworthiness: This specific quenching procedure is a well-established method that ensures safe destruction of excess hydride and simplifies the workup process.

-

-

Filtration and Extraction: Stir the resulting slurry for 30 minutes, then filter it through a pad of Celite®, washing the filter cake with ethyl acetate. Combine the filtrates, and extract the aqueous layer with ethyl acetate (3x).

-

Purification of Intermediate: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude N-Boc-2-amino-3,3,3-trifluoropropan-1-ol, which can be purified by silica gel chromatography if necessary.

-

Deprotection: Dissolve the purified intermediate in a 4M solution of HCl in 1,4-dioxane and stir at room temperature for 1-2 hours.

-

Isolation: The product, this compound hydrochloride, will typically precipitate from the solution. Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum.

Chiral Resolution by HPLC

Resolving the enantiomers of this compound is essential for providing enantiopure material for drug development. High-Performance Liquid Chromatography (HPLC) using a Chiral Stationary Phase (CSP) is the industry-standard technique. Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives coated on silica) are particularly effective for separating amino alcohols.[7]

Caption: Workflow for Chiral HPLC Analysis and Enantiomeric Excess Determination.

Step-by-Step Chiral HPLC Protocol:

This protocol is adapted from established methods for similar amino alcohols.[7]

-

Chromatographic System:

-

HPLC System: A standard HPLC system with a UV detector.

-

Column: A polysaccharide-based chiral column, such as a Chiralpak® AD-H or Chiralcel® OD-H (250 x 4.6 mm, 5 µm).

-

Mobile Phase: A mixture of n-Hexane and Isopropanol (IPA). A typical starting ratio is 90:10 (v/v). This may require optimization (e.g., 85:15, 80:20) to achieve optimal separation.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 210 nm (as the analyte lacks a strong chromophore).

-

Column Temperature: 25 °C.

-

-

Preparation of Solutions:

-

Racemic Standard (0.1 mg/mL): Accurately weigh and dissolve 1 mg of racemic this compound in 10 mL of the mobile phase. This is used to establish the retention times of both enantiomers and to perform system suitability tests.

-

Sample Solution (0.1 mg/mL): Prepare the sample to be tested at the same concentration in the mobile phase. Filter all solutions through a 0.45 µm syringe filter before injection.

-

-

Analytical Procedure:

-

Equilibration: Equilibrate the chiral column with the mobile phase for at least 30-60 minutes or until a stable baseline is achieved.

-

System Suitability Test (SST): Inject the racemic standard solution. The method is deemed suitable if the resolution (Rs) between the two enantiomer peaks is greater than 1.5.

-

Analysis: Once the SST criteria are met, inject the sample solution.

-

Identification: Identify the peaks in the sample chromatogram by comparing their retention times to those from the racemic standard.

-

-

Data Analysis:

-

Integrate the peak areas for the (R)- and (S)-enantiomers.

-

Calculate the enantiomeric excess (% ee) using the following formula: % ee = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] x 100 (where Area₁ is the area of the major enantiomer and Area₂ is the area of the minor enantiomer).

-

Spectroscopic and Analytical Characterization

For a researcher synthesizing or verifying this compound, spectroscopic analysis is essential for structural confirmation.

-

¹H NMR (Proton NMR): The proton spectrum is expected to show distinct signals for the alcohol (-OH), amine (-NH₂), the two diastereotopic methylene protons (-CH₂OH), and the single methine proton (-CH(NH₂)-). The methine proton signal would likely appear as a quartet due to coupling with the three fluorine atoms of the CF₃ group.

-

¹⁹F NMR (Fluorine NMR): A single, sharp signal is expected, confirming the presence of a single chemical environment for the fluorine atoms in the CF₃ group.

-

¹³C NMR (Carbon NMR): Three distinct carbon signals are expected. The carbon attached to the fluorine atoms will appear as a quartet due to one-bond C-F coupling, a highly characteristic feature.

-

Mass Spectrometry (MS): Electrospray ionization (ESI) in positive mode would show the protonated molecular ion [M+H]⁺ at m/z 130.05.

Safety, Handling, and Storage

As with any laboratory chemical, proper safety precautions are mandatory. The hydrochloride salt of this compound is classified with the following hazards:

-

GHS Hazard Statements:

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

-

-

Precautionary Measures:

-

Engineering Controls: Handle in a well-ventilated area, preferably within a chemical fume hood.

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves (e.g., nitrile), safety glasses with side shields or goggles, and a lab coat.

-

Handling: Avoid breathing dust, fumes, or vapors. Avoid contact with skin and eyes. Wash hands thoroughly after handling.

-

-

Storage: Store in a tightly sealed container in a dry, cool, and well-ventilated place at room temperature.

Conclusion

This compound is more than just a chemical intermediate; it is a strategic tool in the design of next-generation therapeutics. Its unique combination of a chiral amino alcohol core and a metabolically robust trifluoromethyl group provides medicinal chemists with a powerful building block for modulating the pharmacokinetic and pharmacodynamic properties of drug candidates. A thorough understanding of its synthesis, purification, and analysis, as detailed in this guide, is fundamental to leveraging its full potential in the laboratory and advancing the frontier of drug discovery.

References

-

Nie, J., et al. (2011). Synthesis of β-amino-α-trifluoromethyl alcohols and their applications in organic synthesis. Beilstein Journal of Organic Chemistry, 7, 1352-1389. Available at: [Link]

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 54594725, (2S)-2-amino-3,3,3-trifluoropropan-1-ol. Retrieved from [Link].

-

Trifonov, A. V., et al. (2021). Synthesis of Trifluoromethylated Monoterpene Amino Alcohols. Molecules, 26(15), 4453. Available at: [Link]

- Lane, C. F. (1976). Reduction of amino acids in the presence of boron trifluoride. U.S. Patent No. 3,935,255. Washington, DC: U.S. Patent and Trademark Office.

-

Phenomenex. (n.d.). A Guide to Chiral HPLC Separations. Retrieved from [Link].

-

O'Hagan, D. (2008). Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews, 37(2), 308-319. Available at: [Link]

Sources

- 1. (R)-2-AMino-3,3,3-trifluoro-1-propanol CAS#: 174075-83-3 [m.chemicalbook.com]

- 2. scbt.com [scbt.com]

- 3. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]

- 4. This compound hydrochloride 95% | CAS: 1196154-75-2 | AChemBlock [achemblock.com]

- 5. mdpi.com [mdpi.com]

- 6. US3935280A - Reduction of amino acids in the presence of boron trifluoride - Google Patents [patents.google.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

An In-Depth Technical Guide to the Structure Elucidation of 2-Amino-3,3,3-trifluoropropan-1-ol

Foreword: The Analytical Imperative in Fluorinated Scaffolds

The introduction of fluorine into small molecules has become a cornerstone of modern drug discovery. The unique electronic properties of fluorine can dramatically enhance metabolic stability, binding affinity, and lipophilicity. 2-Amino-3,3,3-trifluoropropan-1-ol is a chiral building block of significant interest, offering a trifluoromethyl group adjacent to a stereocenter bearing both amine and alcohol functionalities. Its unambiguous structural confirmation is not merely an academic exercise; it is a critical prerequisite for its effective use in the synthesis of novel pharmaceutical agents.[1] This guide provides a comprehensive, methodology-driven approach to the complete structure elucidation of this molecule, moving from foundational analysis to the definitive three-dimensional structure. It is designed for researchers and drug development professionals who require not just the "what" but the "why" behind the analytical strategy.

Part 1: Foundational Analysis - Elemental Composition and Functional Group Mapping

Before delving into complex connectivity, the identity of a compound must be established at its most fundamental level: its molecular formula and the functional groups it comprises.

Molecular Identity via Mass Spectrometry (MS)

The first objective is to confirm the molecular weight and elemental composition. High-Resolution Mass Spectrometry (HRMS) is the definitive tool for this purpose.[2]

Experimental Protocol: HRMS Analysis

-

Sample Preparation: Prepare a dilute solution of the analyte (approx. 1 mg/mL) in a suitable solvent such as methanol or acetonitrile with 0.1% formic acid to promote protonation.

-

Ionization Method: Employ Electrospray Ionization (ESI) in positive ion mode. ESI is a soft ionization technique ideal for polar molecules like amino alcohols, minimizing fragmentation and maximizing the abundance of the molecular ion.

-

Mass Analyzer: Utilize a high-resolution mass analyzer, such as a Time-of-Flight (TOF) or Orbitrap instrument, to achieve mass accuracy within 5 ppm.

-

Data Acquisition: Acquire the full scan spectrum. The primary ion of interest will be the protonated molecule, [M+H]⁺.

Data Interpretation & Validation The molecular formula of this compound is C₃H₆F₃NO. The expected monoisotopic mass is 129.04014830 Da.[3] The HRMS experiment should yield a prominent ion corresponding to [M+H]⁺. The trustworthiness of this assignment is validated by comparing the measured mass to the theoretical mass.

| Parameter | Value | Source |

| Molecular Formula | C₃H₆F₃NO | PubChem[3] |

| Average Molecular Weight | 129.08 g/mol | PubChem[3] |

| Theoretical Monoisotopic Mass | 129.040148 Da | PubChem[3] |

| Expected [M+H]⁺ Ion (Theoretical) | 130.047973 Da | Calculated |

| Required Mass Accuracy | < 5 ppm | Industry Standard |

Furthermore, tandem mass spectrometry (MS/MS) can provide initial structural clues through controlled fragmentation of the [M+H]⁺ ion. Common fragmentation pathways for amino alcohols include the loss of water (H₂O) and ammonia (NH₃).[4][5]

Functional Group Confirmation with Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy provides a rapid and non-destructive method to confirm the presence of key functional groups by identifying their characteristic vibrational frequencies.[6]

Experimental Protocol: FTIR Analysis

-

Sample Preparation: For a solid sample, the Attenuated Total Reflectance (ATR) technique is preferred for its simplicity and minimal sample preparation. A small amount of the solid is placed directly on the ATR crystal.

-

Data Acquisition: Record the spectrum, typically over the range of 4000–400 cm⁻¹.

-

Background Correction: A background spectrum of the clean, empty ATR crystal must be acquired and subtracted from the sample spectrum.

Expected Absorptions & Interpretation The FTIR spectrum serves as a molecular fingerprint. For this compound, the key is to identify the overlapping stretches of the alcohol and amine groups, alongside the highly characteristic carbon-fluorine vibrations.

| Frequency Range (cm⁻¹) | Vibration Type | Functional Group | Expected Appearance |

| 3200–3550 | O-H Stretch | Alcohol (Hydrogen-bonded) | Strong, Broad[7] |

| 3300–3400 | N-H Stretch | Primary Amine | Medium, Sharp (may be obscured by O-H)[8] |

| 2850–2960 | C-H Stretch | Aliphatic | Medium, Sharp |

| ~1600 | N-H Bend | Primary Amine | Medium |

| 1050–1250 | C-F Stretch | Trifluoromethyl (CF₃) | Very Strong, often multiple bands[9] |

| ~1050 | C-O Stretch | Primary Alcohol | Strong |

The presence of a broad band above 3200 cm⁻¹ combined with very strong absorptions in the 1050-1250 cm⁻¹ region provides high confidence in the presence of the amino alcohol and trifluoromethyl moieties.

Part 2: The Connectivity Puzzle - Unambiguous Structure via NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the de novo structure elucidation of organic molecules in solution.[10] A suite of 1D and 2D NMR experiments is required to piece together the complete atomic connectivity. The presence of fluorine provides a unique and highly sensitive NMR handle.[11][12]

Caption: Overall Elucidation Workflow

Experimental Protocol: NMR Analysis

-

Sample Preparation: Dissolve ~5-10 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CD₃OD). DMSO-d₆ is often preferred as it allows for the observation of exchangeable -OH and -NH₂ protons.

-

Internal Standard: Tetramethylsilane (TMS) is typically used as the internal reference (δ = 0.00 ppm) for ¹H and ¹³C NMR. For ¹⁹F NMR, an external standard like CFCl₃ can be used, or the spectrum can be referenced indirectly.

-

1D Spectra Acquisition:

-

¹H NMR: Acquire a standard proton spectrum. To confirm exchangeable protons, add a drop of D₂O to the NMR tube and re-acquire the spectrum; the -OH and -NH₂ signals will disappear or significantly diminish.

-

¹³C NMR: Acquire a proton-decoupled ¹³C spectrum. A DEPT-135 experiment should also be run to differentiate between CH/CH₃ (positive signals) and CH₂ (negative signals) carbons.

-

¹⁹F NMR: Acquire a proton-decoupled ¹⁹F spectrum.

-

-

2D Spectra Acquisition:

Predicted NMR Data & Interpretation

The combination of these spectra allows for the complete assignment of all proton and carbon signals.

Predicted ¹H, ¹³C, and ¹⁹F NMR Data (in DMSO-d₆)

| Atom Position | ¹H Chemical Shift (δ, ppm) | Multiplicity | Integration | ¹³C Chemical Shift (δ, ppm) | Multiplicity (in ¹³C) |

| 1 (-CH₂OH) | ~3.5 - 3.7 | ddd (diastereotopic) | 2H | ~62 | t |

| 2 (-CH-) | ~3.8 - 4.0 | m | 1H | ~58 | qd (¹³C-¹⁹F & ¹³C-¹H) |

| 3 (-CF₃) | - | - | - | ~127 | q (¹JCF ≈ 280 Hz) |

| -NH₂ | ~2.0 (broad) | s | 2H | - | - |

| -OH | ~4.8 (broad) | t | 1H | - | - |

| -CF₃ | ¹⁹F Shift (δ, ppm): ~ -75 | s | 3F | - | - |

Causality Behind the Predictions:

-

¹H NMR: The proton at C2 is adjacent to three fluorine atoms, a nitrogen, and the C1 methylene group, leading to complex splitting (a multiplet). The two protons on C1 are diastereotopic due to the adjacent chiral center at C2, meaning they are chemically non-equivalent and will likely appear as two distinct signals, each coupled to the other and to the C2 proton.

-

¹³C NMR: The carbon of the CF₃ group (C3) will appear as a strong quartet due to the large one-bond coupling to the three fluorine atoms (¹JCF). The chiral carbon (C2) will also be split into a quartet by the fluorines (a smaller two-bond coupling, ²JCF) and will be a doublet in a proton-coupled spectrum.

-

¹⁹F NMR: Since the three fluorine atoms in the CF₃ group are equivalent, they will appear as a single, sharp signal in the proton-decoupled spectrum.[15] Its chemical shift is highly characteristic of the trifluoromethyl group.

Caption: NMR Connectivity Strategy

Self-Validating System: The structure is confirmed when all observed correlations are consistent. For example, the HSQC spectrum will show a cross-peak connecting the C1 protons (~3.6 ppm) to the C1 carbon (~62 ppm) and the C2 proton (~3.9 ppm) to the C2 carbon (~58 ppm). The HMBC spectrum provides the critical link, showing correlations from the C1 protons to the C2 carbon and from the C2 proton to the C3 carbon, unequivocally establishing the propanol backbone.[16][17]

Part 3: The Final Frontier - Absolute Stereochemistry via X-Ray Crystallography

While NMR confirms connectivity, it cannot typically determine the absolute configuration (R vs. S) of a chiral center. For this, single-crystal X-ray diffraction is the gold standard, providing an unambiguous three-dimensional map of the molecule.[18][19]

Experimental Protocol: Single-Crystal X-Ray Diffraction

-

Crystallization: The most challenging step is growing a high-quality single crystal. This often involves screening various solvents, solvent mixtures, and crystallization techniques (e.g., slow evaporation, vapor diffusion). The hydrochloride salt of the amine may yield better crystals than the free base.

-

Data Collection: A suitable crystal is mounted on a diffractometer and irradiated with a monochromatic X-ray beam. As the crystal is rotated, a diffraction pattern of thousands of reflections is collected.

-

Structure Solution & Refinement: The diffraction data is used to calculate an electron density map of the unit cell. Atomic positions are fitted to this map and the model is refined to achieve the best agreement with the experimental data.

-

Absolute Configuration Determination: For a chiral, enantiomerically pure sample, the absolute configuration can be determined by analyzing anomalous dispersion effects. The calculation of the Flack parameter, which should refine to a value close to zero for the correct enantiomer, provides a powerful validation of the assignment.[20]

Authoritative Grounding: A successful crystal structure analysis provides precise, experimentally determined bond lengths, bond angles, and torsional angles, confirming the structure beyond any reasonable doubt. This method represents the ultimate validation of the structural hypotheses derived from spectroscopic data.

Conclusion

The structure elucidation of this compound is a multi-faceted process where each analytical technique provides a crucial piece of the puzzle. Mass spectrometry confirms the elemental formula, FTIR identifies the constituent functional groups, and a comprehensive suite of NMR experiments meticulously maps the atomic connectivity. Finally, single-crystal X-ray crystallography provides the ultimate proof, revealing the precise three-dimensional arrangement of the atoms in space. This systematic, self-validating workflow ensures the highest degree of confidence in the structure, a non-negotiable requirement for advancing such a valuable building block in research and development.

References

-

Albright, T. A., & White, C. (2013). Determination of Absolute Configuration Using Single Crystal X-Ray Diffraction. In Comprehensive Chirality. Elsevier. [Link]

-

Allen, F. H. (2013). Determination of Absolute Configuration Using Single Crystal X-Ray Diffraction. Methods in Molecular Biology, 1055, 149-62. [Link]

-

Anasazi Instruments. (n.d.). Active Nuclei Fluorine-19 NMR Spectroscopy. Retrieved from [Link]

-

Srilatha, K. (2016). Structural elucidation of small organic molecules by 1d-solution NMR Spectroscopy. Journal of Chemical and Pharmaceutical Sciences, 9(4), 2945-2950. [Link]

-

Kim, C., et al. (2020). Structure elucidation of small organic molecules by contemporary computational chemistry methods. Archives of Pharmacal Research, 43(11), 1119-1135. [Link]

-

Dunitz, J. D. (1995). 4.2. Determination of Absolute and Relative Configuration by X-ray and Neutron Diffraction Methods. In Stereochemistry of Organic Compounds. Wiley-VCH. [Link]

-

Kind, T., & Fiehn, O. (2010). Advances in structure elucidation of small molecules using mass spectrometry. Bioanalytical Reviews, 2(1-4), 23-60. [Link]

-

Thompson, A. L., Jenkinson, S. F., & Fleet, G. W. J. (n.d.). Some Experimental Aspects of Absolute Configuration Determination using Single Crystal X-Ray Diffraction. Chemical Crystallography, University of Oxford. [Link]

-

Flack, H. D., & Bernardinelli, G. (2008). The use of X-ray crystallography to determine absolute configuration. Chirality, 20(5), 681-90. [Link]

-

Pulk, A. (2020, December 3). 2D NMR spectroscopy for structural elucidation of complex small molecules. [Video]. YouTube. [Link]

-

University of Arizona. (n.d.). 19Flourine NMR. Retrieved from [Link]

-

Dolbier, W. R. (2009). Guide to Fluorine NMR for Organic Chemists. John Wiley & Sons. [Link]

-

Bartesaghi, S., et al. (2020). New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. Chemical Science, 11(18), 4729-4737. [Link]

-

Anasazi Instruments. (n.d.). Fluorine NMR. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 54594725, (2S)-2-amino-3,3,3-trifluoropropan-1-ol. Retrieved from [Link].

-

Chad's Prep. (n.d.). 14.6b Fragmentation Patterns of Alkyl Halides, Alcohols, and Amines. Retrieved from [Link].

-

Gerig, J. T. (2001). Fluorine NMR. University of California, Santa Barbara. [Link].

-

Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link].

-

eGyanKosh. (n.d.). Unit 13: MASS SPECTROMETRY: FRAGMENTATION PATTERNS. Retrieved from [Link].

-

JoVE. (2024, December 5). Mass Spectrometry: Amine Fragmentation. Retrieved from [Link].

-

Eisenberg, D. C., et al. (2007). Supporting Information for publications. Wiley-VCH. [https://media.wiley.com/ δεδομένα/111/suppinfo/2007/c700307k_s.pdf]([Link] δεδομένα/111/suppinfo/2007/c700307k_s.pdf).

-

AZoM. (2025, March 21). How to Interpret FTIR Results: A Beginner's Guide. Retrieved from [Link].

-

Science Ready. (2023, October 24). Mass Spectrometry: Interpreting Fragmentation Patterns // HSC Chemistry. [Video]. YouTube. [Link].

-

InstaNANO. (n.d.). FTIR Functional Group Database Table with Search. Retrieved from [Link].

-

Chemistry LibreTexts. (2023, February 11). 4.7 Identifying Characteristic Functional Groups. Retrieved from [Link].

-

Ang, J. C., et al. (2021). Small, but powerful and attractive: 19F in biomolecular NMR. Frontiers in Molecular Biosciences, 8, 783842. [Link].

-

Grinstead, J. S., et al. (2014). Identification of metabolites from 2D 1H-13C HSQC NMR using peak correlation plots. Analytical Chemistry, 86(24), 12017-12024. [Link].

-

Waegele, M. M., et al. (2024). Evaluating aliphatic CF, CF2, and CF3 groups as vibrational Stark effect reporters. The Journal of Chemical Physics, 160(20). [Link].

-

Chemistry LibreTexts. (2023, February 11). 7.4: Two Dimensional Heteronuclear NMR Spectroscopy. Retrieved from [Link].

-

Columbia University. (n.d.). HSQC and HMBC | NMR Core Facility. Retrieved from [Link].

-

Science.gov. (n.d.). nmr hsqc hmbc: Topics. Retrieved from [Link].

-

Oxford Instruments Magnetic Resonance. (n.d.). Two-dimensional Experiments: Inverse Heteronuclear Correlation. Retrieved from [Link].

-

Nandiyanto, A. B. D., et al. (2019). How to Read and Interpret FTIR Spectroscope of Organic Material. Indonesian Journal of Science & Technology, 4(1), 97-118. [Link].

-

Nakazawa, T., et al. (2020). 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. Molecules, 25(19), 4485. [Link].

-

Gerig, J. T. (2001). Fluorine NMR. In Encyclopedia of Life Sciences. Wiley. [Link].

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 418965, 3-Amino-1,1,1-trifluoropropan-2-ol. Retrieved from [Link].

-

OpenOChem Learn. (n.d.). HNMR Practice 1. Retrieved from [Link].

Sources

- 1. (R)-2-AMino-3,3,3-trifluoro-1-propanol CAS#: 174075-83-3 [m.chemicalbook.com]

- 2. Advances in structure elucidation of small molecules using mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. (2S)-2-amino-3,3,3-trifluoropropan-1-ol | C3H6F3NO | CID 54594725 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Fragmentation Patterns: Alkyl Halides, Alcohols, and Amines - Chad's Prep® [chadsprep.com]

- 6. azooptics.com [azooptics.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. instanano.com [instanano.com]

- 9. pubs.aip.org [pubs.aip.org]

- 10. jchps.com [jchps.com]

- 11. New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 12. 19Flourine NMR [chem.ch.huji.ac.il]

- 13. Identification of metabolites from 2D 1H-13C HSQC NMR using peak correlation plots - PMC [pmc.ncbi.nlm.nih.gov]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. Active Nuclei Fluorine-19 NMR Spectroscopy - Anasazi Instruments [aiinmr.com]

- 16. nmr.chem.columbia.edu [nmr.chem.columbia.edu]

- 17. nmr.oxinst.com [nmr.oxinst.com]

- 18. Determination of Absolute Configuration Using Single Crystal X-Ray Diffraction | Springer Nature Experiments [experiments.springernature.com]

- 19. researchgate.net [researchgate.net]

- 20. Determination of absolute configuration using single crystal X-ray diffraction - PubMed [pubmed.ncbi.nlm.nih.gov]

(S)-2-Amino-3,3,3-trifluoropropan-1-ol: A Guide to Commercial Sourcing, Quality Control, and Application

An In-Depth Technical Guide for Researchers and Drug Development Professionals

Introduction: The Strategic Value of a Fluorinated Chiral Building Block

In the landscape of modern medicinal chemistry and drug development, the strategic incorporation of fluorine into lead compounds is a well-established strategy for enhancing pharmacological profiles. The trifluoromethyl group (CF3), in particular, can significantly improve metabolic stability, binding affinity, and lipophilicity. When this functionality is combined with a chiral backbone, it creates a powerful building block for constructing novel therapeutics with high specificity and efficacy.

(S)-2-Amino-3,3,3-trifluoropropan-1-ol, also known as (S)-3,3,3-trifluoroalaninol, is one such critical chiral intermediate. Its structure combines a primary amine, a primary alcohol, and a trifluoromethyl group adjacent to a stereocenter, offering multiple points for synthetic elaboration. This guide provides an in-depth technical overview for researchers, chemists, and sourcing professionals on the commercial landscape, essential quality control methodologies, and key applications of this valuable compound.

Part 1: Commercial Sourcing and Supplier Evaluation

Sourcing high-quality (S)-2-Amino-3,3,3-trifluoropropan-1-ol is the foundational step for any research or development program. The compound is available primarily as the free base (CAS: 561323-79-3) or as a more crystalline and bench-stable hydrochloride salt.[1]

Key Commercial Suppliers

The selection of a supplier should be guided by factors beyond mere availability, including batch-to-batch consistency, comprehensive documentation, and the ability to scale production. The following table summarizes prominent suppliers in the market.

| Supplier | Product Name | CAS Number | Typical Purity | Notes |

| AA Blocks | (2S)-2-amino-3,3,3-trifluoropropan-1-ol | 561323-79-3 | ≥95% | Offers various research-scale quantities.[2] |

| BLDpharm | (S)-2-Amino-3,3,3-trifluoropropan-1-ol | 561323-79-3 | N/A | Research chemicals supplier.[3] |

| BOC Sciences | (2S)-2-Amino-3,3,3-trifluoro-1-propanol | 561323-79-3 | N/A | Marketed as a building block for biologically active compounds.[] |

| Fluorochem (via Sigma-Aldrich) | (S)-2-Amino-3,3,3-trifluoropropan-1-ol hydrochloride | 561323-79-3 | ≥95% | Available as the hydrochloride salt, often preferred for handling and stability.[1] |

| AChemBlock | 2-amino-3,3,3-trifluoropropan-1-ol hydrochloride | 1196154-75-2 | ≥95% | Supplier of the racemic hydrochloride salt, useful as a reference standard.[5] |

Supplier Qualification Workflow

A rigorous supplier evaluation process is critical to mitigate risks in the supply chain, especially for cGMP projects. The causality behind this workflow is to ensure that the starting material's quality and documentation will support the final therapeutic product's regulatory submission.

Sources

A Senior Application Scientist's Guide to the Spectroscopic Characterization of 2-Amino-3,3,3-trifluoropropan-1-ol

Introduction: The Structural Significance of a Fluorinated Amino Alcohol

2-Amino-3,3,3-trifluoropropan-1-ol is a fascinating and valuable building block in medicinal chemistry and drug development. Its structure combines the chirality of an amino alcohol with the potent electronic influence of a trifluoromethyl group. The CF₃ group can significantly alter a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. A thorough understanding of its spectroscopic properties is paramount for researchers who wish to utilize this compound in synthesis, confirm its identity, and trace its incorporation into more complex molecules.

Molecular Structure and Spectroscopic Overview

The structural features of this compound—a primary amine, a primary alcohol, a chiral center, and a trifluoromethyl group—give rise to a unique and information-rich spectroscopic fingerprint. Each analytical technique provides a distinct piece of the structural puzzle.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Multi-faceted Probe

NMR spectroscopy is the most powerful tool for elucidating the precise connectivity and stereochemistry of organic molecules. For this compound, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments provides a complete picture.

Proton (¹H) NMR Spectroscopy

The ¹H NMR spectrum will reveal the number of distinct proton environments and their neighboring atoms through spin-spin coupling. The electron-withdrawing trifluoromethyl group will have a significant deshielding effect on adjacent protons.

Predicted ¹H NMR Data (500 MHz, DMSO-d₆)

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

|---|---|---|---|---|

| H-2 | ~3.5 - 3.8 | m | J(H-2, H-1a/1b), J(H-2, F) | 1H |

| H-1a, H-1b | ~3.6 - 3.9 | m | J(H-1a, H-1b), J(H-1a/1b, H-2) | 2H |

| -OH | ~4.5 - 5.0 | br s | - | 1H |

| -NH₂ | ~2.0 - 3.0 | br s | - | 2H |

Expertise & Experience: The methine proton (H-2) is coupled to the two diastereotopic protons of the CH₂ group and the three fluorine atoms of the CF₃ group, resulting in a complex multiplet. The exact chemical shifts of the -OH and -NH₂ protons are highly dependent on solvent, concentration, and temperature due to hydrogen bonding and exchange. Using a deuterated solvent like DMSO-d₆ helps in observing these exchangeable protons as broad singlets.

Carbon-¹³ (¹³C) NMR Spectroscopy

The ¹³C NMR spectrum will show three distinct carbon signals. The key feature will be the splitting of the carbon signals by the fluorine atoms, providing direct evidence of C-F bonds.

Predicted ¹³C NMR Data (125 MHz, DMSO-d₆)

| Carbon | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| C-3 | ~125 - 128 | q | ¹J(C-F) ≈ 280-290 |

| C-2 | ~55 - 60 | q | ²J(C-F) ≈ 25-30 |

| C-1 | ~60 - 65 | d | ³J(C-F) ≈ 2-5 |

Trustworthiness: The large one-bond coupling constant (¹J(C-F)) for C-3 is definitive for a CF₃ group.[1] The smaller two-bond coupling (²J(C-F)) for C-2 confirms its adjacency to the trifluoromethyl group.[1] This self-validating pattern of C-F coupling is a cornerstone of identifying fluorinated compounds.

Fluorine-¹⁹ (¹⁹F) NMR Spectroscopy

¹⁹F NMR is highly sensitive and offers a wide chemical shift range, making it an excellent tool for confirming the presence and environment of fluorine atoms.[2][3]

Predicted ¹⁹F NMR Data (470 MHz, DMSO-d₆)

| Fluorine | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|

| -CF₃ | ~ -70 to -75 | d | ³J(F, H-2) ≈ 7-9 |

Authoritative Grounding: The chemical shift of the CF₃ group is highly characteristic. The signal will appear as a doublet due to coupling with the single proton on C-2 (³J(F, H-2)). This coupling provides a direct link between the fluorine and proton spectra, confirming the structure.[1]

Experimental Protocol for NMR Data Acquisition

-

Sample Preparation: Dissolve 5-10 mg of this compound in ~0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, MeOD-d₄, or D₂O). Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm) if not using a solvent with a known residual peak.

-

Instrumentation: Utilize a multinuclear NMR spectrometer with a minimum field strength of 400 MHz for ¹H NMR to ensure adequate signal dispersion.

-

¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio (typically 8-16 scans).

-

¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. Due to the lower natural abundance of ¹³C, a greater number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary.

-

¹⁹F NMR Acquisition: Acquire a proton-coupled ¹⁹F spectrum to observe the F-H coupling. A proton-decoupled spectrum can also be run to confirm the chemical shift as a singlet.

-

Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). Apply Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shift scale to the internal standard or the residual solvent peak.

Caption: A generalized workflow for NMR analysis.

Infrared (IR) Spectroscopy: The Functional Group Fingerprint

IR spectroscopy is ideal for identifying the key functional groups present in a molecule. The spectrum of this compound will be characterized by strong absorptions from the O-H, N-H, and C-F bonds.

Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment | Functional Group |

|---|---|---|---|

| 3200 - 3500 | Strong, Broad | O-H stretch | Alcohol |

| 3100 - 3400 | Medium | N-H stretch | Primary Amine |

| 2850 - 2960 | Medium | C-H stretch | Aliphatic |

| 1580 - 1650 | Medium | N-H bend (scissoring) | Primary Amine |

| 1050 - 1250 | Very Strong | C-F stretch | Trifluoromethyl |

| 1000 - 1100 | Strong | C-O stretch | Primary Alcohol |

Expertise & Experience: The O-H and N-H stretching bands will likely overlap, creating a very broad feature in the 3100-3500 cm⁻¹ region.[1] The most prominent and defining feature of the spectrum will be the very strong and complex series of bands in the 1050-1250 cm⁻¹ region, which is characteristic of the C-F stretching vibrations of a CF₃ group.[1]

Experimental Protocol for IR Data Acquisition

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer, preferably equipped with an Attenuated Total Reflectance (ATR) accessory for easy sample handling.

-

Sample Preparation: If the sample is a solid, place a small amount directly onto the ATR crystal. If it is an oil, a thin film can be applied.

-

Background Scan: Perform a background scan with a clean, empty ATR crystal to subtract atmospheric H₂O and CO₂ signals.

-

Sample Scan: Acquire the sample spectrum, typically by co-adding 16 to 32 scans at a resolution of 4 cm⁻¹.

-

Data Analysis: Identify the major absorption peaks and correlate them to the functional groups present in the molecule.

Mass Spectrometry (MS): Molecular Weight and Fragmentation

Mass spectrometry provides the molecular weight of the compound and, through fragmentation analysis, offers further confirmation of its structure.

High-Resolution Mass Spectrometry (HRMS) For C₃H₆F₃NO, the expected exact mass of the protonated molecular ion [M+H]⁺ is 130.0474 . Obtaining a high-resolution mass measurement within a few parts per million (ppm) of this value provides unambiguous confirmation of the elemental composition.

Predicted EI Fragmentation Pattern Under Electron Ionization (EI), the molecule will fragment in predictable ways. The most common fragmentation pathways for amino alcohols include alpha-cleavage (cleavage of the bond adjacent to the nitrogen or oxygen atom) and the loss of small neutral molecules.

Predicted Major Fragments in EI-MS

| m/z | Proposed Fragment Ion |

|---|---|

| 129 | [C₃H₆F₃NO]⁺ (Molecular Ion) |

| 112 | [M - NH₃]⁺ |

| 98 | [M - CH₂OH]⁺ |

| 69 | [CF₃]⁺ |

| 30 | [CH₂NH₂]⁺ |

Trustworthiness: The fragmentation pattern serves as a secondary confirmation of the structure deduced from NMR and IR. For example, the presence of a fragment at m/z 30 is highly indicative of a primary amino-methanol moiety ([CH₂NH₂]⁺), which is formed via alpha-cleavage.[4] The observation of the [CF₃]⁺ cation at m/z 69 is strong evidence for the trifluoromethyl group.

Experimental Protocol for MS Data Acquisition

-

Instrumentation: A Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) with an EI source is suitable for a volatile compound like this. Alternatively, Electrospray Ionization (ESI) can be used by direct infusion of a solution.

-

Sample Preparation (GC-MS): Prepare a dilute solution (~100 µg/mL) in a volatile solvent like methanol or dichloromethane.

-

GC Method: Inject 1 µL of the solution into the GC. Use a standard non-polar capillary column and a temperature program that allows for the elution of the compound (e.g., ramp from 50°C to 250°C).

-

MS Method (EI): Set the electron energy to 70 eV. Acquire data over a mass range of m/z 20-200.

-

Data Analysis: Identify the molecular ion peak and analyze the major fragment ions to propose a fragmentation pathway that is consistent with the known structure.

Conclusion: An Integrated Approach to Structural Verification

The spectroscopic characterization of this compound is a textbook example of modern structure elucidation. By integrating the data from NMR, IR, and MS, a scientist can build an unassailable case for the compound's identity. The ¹⁹F NMR confirms the fluorinated moiety, the ¹H and ¹³C NMR spectra map out the carbon-hydrogen framework, the IR spectrum identifies the key functional groups at a glance, and the mass spectrum confirms the molecular weight and corroborates the structure through fragmentation. This comprehensive, multi-technique approach ensures the scientific integrity required in research and drug development.

References

-

Fluorinated alkoxides. Part XI. Studies on highly fluorinated amino-alcohols and their metal derivatives. Canadian Journal of Chemistry, 55(3), 424-429. [Link]

-

Synthesis of Trifluoromethylated Monoterpene Amino Alcohols. Molecules, 26(21), 6485. [Link]

-

19Fluorine NMR. University of California, Davis, NMR Facility. [Link]

-

Fluorine labeling of proteins for NMR studies. UCLA-DOE Institute for Genomics and Proteomics. [Link]

-

Revisiting Fragmentation Reactions of Protonated α-Amino Acids by High-Resolution Electrospray Ionization Tandem Mass Spectrometry with Collision-Induced Dissociation. Journal of The American Society for Mass Spectrometry, 27(9), 1543–1553. [Link]

-

Amino acids - Fragmentation Data. University of Münster. [Link]

Sources

The Solubility Profile of 2-Amino-3,3,3-trifluoropropan-1-ol: A Technical Guide for Pharmaceutical and Agrochemical Research

Abstract

2-Amino-3,3,3-trifluoropropan-1-ol is a critical chiral building block in modern medicinal and agrochemical development, prized for the unique physicochemical and metabolic properties conferred by its trifluoromethyl group.[1][2] A thorough understanding of its solubility across a spectrum of solvents is paramount for its effective use in synthesis, formulation, and biological screening. This in-depth technical guide provides a comprehensive analysis of the theoretical and practical aspects of the solubility of this compound. It delves into the molecular characteristics governing its solubility, offers detailed, field-proven protocols for empirical solubility determination, and presents a framework for interpreting the resulting data. This document is intended to serve as an essential resource for researchers, scientists, and drug development professionals, enabling them to harness the full potential of this versatile fluorinated compound.

Introduction: The Strategic Importance of this compound

The strategic incorporation of fluorine into bioactive molecules is a well-established strategy for enhancing a compound's metabolic stability, lipophilicity, and binding affinity.[1][3] The trifluoromethyl (-CF3) group, in particular, is a powerful bioisostere for methyl and chloro groups, capable of profoundly altering a molecule's electronic and steric properties.[2] this compound, a trifluorinated analog of alaninol, presents a unique combination of functional groups: a primary amine, a primary alcohol, and a highly electronegative trifluoromethyl group. This trifecta of functionalities makes it a compound of significant interest, but also one with a complex solubility profile that warrants careful investigation.

This guide will first deconstruct the molecular features of this compound to predict its solubility behavior. It will then provide a robust experimental workflow for researchers to determine its solubility in various solvent systems, a critical step for any laboratory application.

Theoretical Underpinnings of Solubility

The solubility of a compound is dictated by the interplay of intermolecular forces between the solute and the solvent. The principle of "like dissolves like" serves as a fundamental guideline.[4] In the case of this compound, we must consider the contributions of its distinct functional moieties.

-

Polar Protic Functionalities: The primary amine (-NH2) and hydroxyl (-OH) groups are capable of acting as both hydrogen bond donors and acceptors. This suggests a strong potential for solubility in polar protic solvents such as water, methanol, and ethanol, where extensive hydrogen bonding networks can be established.[5]

-

The Trifluoromethyl Group's Ambivalent Role: The -CF3 group is highly electronegative and electron-withdrawing, which can influence the acidity of the hydroxyl group and the basicity of the amino group.[2] While often considered to increase lipophilicity, the effect of trifluorination on solubility is not always straightforward.[6] It can enhance solubility in some organic solvents while potentially reducing aqueous solubility depending on the overall molecular architecture. The strong C-F bonds are not effective hydrogen bond acceptors, limiting interactions with protic solvents.

-

Amphoteric Nature: The presence of a basic amino group and a weakly acidic hydroxyl group imparts an amphoteric character to the molecule. This suggests that its solubility in aqueous solutions will be pH-dependent. In acidic media, the amino group will be protonated to form a more soluble ammonium salt. In strongly basic media, the hydroxyl group can be deprotonated, also leading to salt formation and enhanced solubility.

Based on these characteristics, a qualitative prediction of solubility can be made, which should be confirmed by empirical testing.

Predicted Solubility Profile

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Polar Protic | Water, Methanol, Ethanol | High | Strong hydrogen bonding capacity of -OH and -NH2 groups. |

| Polar Aprotic | DMSO, DMF, Acetone | Moderate to High | Dipole-dipole interactions with the polar functional groups. |

| Nonpolar | Hexane, Toluene | Low to Very Low | Lack of favorable interactions with the nonpolar solvent. |

| Aqueous Acid | 5% HCl | High | Formation of a soluble ammonium salt. |

| Aqueous Base | 5% NaOH | Moderate to High | Formation of a soluble alkoxide salt. |

Experimental Determination of Solubility: A Validated Protocol

The following section provides a detailed, step-by-step methodology for determining the solubility of this compound. This protocol is designed to be a self-validating system, ensuring accurate and reproducible results.

Materials and Equipment

-

This compound (solid)

-

Analytical balance (± 0.1 mg)

-

Vortex mixer

-

Thermostatically controlled shaker or water bath

-

Centrifuge

-

HPLC or UV-Vis spectrophotometer for quantitative analysis

-

Volumetric flasks and pipettes

-

Test tubes with screw caps

-

Solvents: Deionized water, 5% HCl, 5% NaOH, Methanol, Ethanol, Acetone, DMSO, Hexane

Qualitative Solubility Determination

This initial screening provides a rapid assessment of solubility in various solvents.

Workflow for Qualitative Solubility Testing

Caption: A flowchart for systematic qualitative solubility testing.

Procedure:

-

Weigh approximately 25 mg of this compound into a small test tube.[7]

-

Add 0.75 mL of the chosen solvent in portions, vortexing vigorously for at least 30-60 seconds after each addition.[7][8]

-

Visually inspect the solution. If the solid completely dissolves, it is classified as "soluble." If any solid remains, it is "insoluble."

-

For water-soluble compounds, test the pH of the solution with litmus or pH paper to determine if the compound is acidic, basic, or neutral.[9]

-

For compounds insoluble in water, proceed to test solubility in 5% HCl and 5% NaOH to identify basic or acidic functional groups, respectively.[9][10]

Quantitative Solubility Determination (Shake-Flask Method)

This method determines the equilibrium solubility and is considered the gold standard for generating precise solubility data.

Workflow for Quantitative Solubility Determination

Caption: The shake-flask method for quantitative solubility.

Procedure:

-

Preparation: Add an excess amount of this compound to a sealed vial containing a known volume of the solvent. The presence of undissolved solid at the end of the experiment is crucial.

-

Equilibration: Place the vials in a thermostatically controlled shaker or water bath (e.g., at 25 °C) and agitate for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature to let the excess solid settle. Alternatively, centrifuge the samples to pellet the undissolved solid.

-

Sampling: Carefully withdraw a precise aliquot of the clear supernatant, ensuring no solid particles are transferred.

-

Dilution: Dilute the aliquot with a suitable solvent to a concentration within the linear range of the analytical method.

-

Analysis: Determine the concentration of the diluted sample using a validated analytical method such as HPLC-UV or a calibrated UV-Vis spectrophotometer.

-

Calculation: Calculate the solubility using the following formula: Solubility (mg/mL) = (Concentration of diluted sample in mg/mL) x (Dilution factor)

Interpretation and Application of Solubility Data

The empirically determined solubility data is critical for several stages of research and development:

-

Reaction Chemistry: The choice of solvent for a chemical reaction is often dictated by the solubility of the reactants. Poor solubility can lead to slow reaction rates and incomplete conversions.

-

Purification: Solubility differences are the basis for purification techniques like crystallization.[8] Knowledge of solubility in various solvents allows for the design of efficient crystallization procedures.

-

Formulation Development: For pharmaceutical applications, the aqueous solubility of an active pharmaceutical ingredient (API) is a key determinant of its bioavailability. If aqueous solubility is low, formulation strategies such as salt formation or the use of co-solvents may be necessary.

-

Biological Assays: In vitro and in vivo studies require the compound to be dissolved, typically in an aqueous buffer or a co-solvent system like DMSO/water. Understanding the solubility limits is essential to avoid precipitation in assay media, which can lead to erroneous results.

Conclusion

This compound stands as a valuable building block in chemical synthesis due to the advantageous properties imparted by its trifluoromethyl group. While its molecular structure—possessing both hydrogen-bonding groups and a lipophilic fluorinated moiety—suggests a complex solubility profile, a systematic experimental approach can provide the clear, quantitative data needed by researchers. The protocols detailed in this guide offer a robust framework for determining the solubility of this compound, enabling scientists to make informed decisions in reaction optimization, purification, and formulation. By bridging theoretical predictions with empirical validation, the scientific community can more effectively and efficiently utilize this important fluorinated intermediate.

References

- The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC. (2025, July 18). PubMed Central.

- EXPERIMENT 1 DETERMIN

-

Muller, N. (1986). When is a trifluoromethyl group more lipophilic than a methyl group? Partition coefficients and selected chemical shifts of aliphatic alcohols and trifluoroalcohols. Journal of Pharmaceutical Sciences, 75(10), 987–991. [Link]

-

Procedure For Determining Solubility of Organic Compounds. (n.d.). Scribd. [Link]

-

PubChem. (n.d.). (2S)-2-amino-3,3,3-trifluoropropan-1-ol. National Center for Biotechnology Information. [Link]

- Experiment: Solubility of Organic & Inorganic Compounds. (n.d.).

-

Chemistry For Everyone. (2025, February 11). How To Determine Solubility Of Organic Compounds? [Video]. YouTube. [Link]

-